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Decylene glycol

Cat. No.: B3431020
CAS No.: 87827-60-9
M. Wt: 174.28 g/mol
InChI Key: YSRSBDQINUMTIF-SNVBAGLBSA-N
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Description

Historical Context and Discovery within Glycol Chemistry

The exploration of decylene glycols dates back to at least the late 1930s. A 1938 patent outlines a process for producing novel decylene glycols through the condensation of 2-ethylhexaldehyde and acetaldehyde (B116499), followed by hydrogenation. google.com This early work highlighted the potential of decylene glycol and its esters as valuable high-boiling solvents and plasticizers. google.com The general synthesis of 1,2-glycols, the class to which the most common form of this compound (1,2-decanediol) belongs, has traditionally involved methods like the catalytic oxidation of the corresponding alkene oxide or the reduction of the associated 2-hydroxy acid. alegesanatos.rospecialchem.com While ethylene (B1197577) glycol, the simplest 1,2-glycol, is commercially produced via the thermal oxidation of ethylene oxide with water, the synthesis of longer-chain 1,2-glycols like this compound follows these alternative routes. alegesanatos.ro

Positioning of this compound within the Broader Glycol Landscape

This compound, specifically 1,2-decanediol (B1670173), is a short-chain 1,2-glycol that holds a distinct position among its counterparts due to its specific chemical and physical properties. specialchem.comlesielle.com Glycols are characterized by the presence of two hydroxyl (-OH) groups, and their properties, such as water solubility, are significantly influenced by the length of their carbon chain. specialchem.comchemistscorner.com As the carbon chain length increases, water solubility tends to decrease. chemistscorner.com this compound, with its ten-carbon backbone, is less water-soluble than shorter-chain glycols like propylene (B89431) glycol or butylene glycol. alegesanatos.ropaulaschoice.co.uk

This moderate chain length, however, contributes to its multifunctional nature. It is recognized for its skin-conditioning properties, acting as a humectant to retain moisture and an emollient to soften and smooth the skin. specialchem.comdeascal.commyskinrecipes.com Furthermore, its structure allows it to function as a viscosity-increasing agent in formulations. specialchem.comlesielle.com A key distinguishing feature is its antimicrobial activity, which is more pronounced than in many shorter-chain glycols. lesielle.comtargetmol.com This property makes it a valuable ingredient in cosmetic preservation systems. specialchem.comlesielle.com

Table 1: Comparative Properties of Selected Glycols

Glycol Carbon Chain Length Key Properties
Propylene Glycol 3 High water solubility, humectant
Butylene Glycol 4 Very soluble in water, humectant
Pentylene Glycol 5 Soluble in water, humectant, antimicrobial
Caprylyl Glycol 8 Limited water solubility, skin conditioning, potent antimicrobial
This compound 10 Poorly soluble in water, skin conditioning, emollient, antimicrobial

Fundamental Methodological Approaches in this compound Research

The investigation of this compound and its properties relies on a variety of established analytical techniques. The identification and quantification of this compound are commonly achieved through chromatographic and spectroscopic methods.

Gas chromatography (GC) is a primary method for the analysis of this compound. alegesanatos.roresearchgate.netpsu.edu Often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), this technique allows for the separation and precise quantification of this compound in various matrices. alegesanatos.roresearchgate.netpsu.edu

Spectroscopic methods are crucial for confirming the chemical structure of this compound. These include:

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) groups. alegesanatos.roresearchgate.netnih.gov

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its definitive identification. alegesanatos.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insight into the molecular structure by analyzing the magnetic properties of atomic nuclei. alegesanatos.ro

High-performance liquid chromatography (HPLC) is another powerful tool used in the analysis of glycols and can be employed in the study of this compound and its formulations. researchgate.net These analytical methods are fundamental in quality control, purity assessment, and metabolic studies of this compound. researchgate.netnih.govtiiips.com

Current Research Frontiers and Future Trajectories in this compound Chemistry

Current research on this compound is largely focused on its applications in the cosmetic and personal care industries, driven by its multifunctional properties. A significant area of investigation is its role as a multifunctional ingredient that can act as a skin-conditioning agent while also contributing to the preservation of the product, potentially reducing the need for traditional preservatives. researchgate.netpersonalcareinsights.com

The antimicrobial properties of this compound are a major research focus. targetmol.cominvivochem.com Studies have demonstrated its efficacy against various microorganisms. targetmol.com For instance, research has shown its potential to inhibit the biofilm formed by Cutibacterium acnes, a bacterium associated with acne. tiiips.com There is also considerable interest in its effectiveness against the scalp fungus Malassezia, suggesting its use in scalp care products to manage conditions like dandruff by controlling both the fungus and sebum production. specialchem.comcosmeticsandtoiletries.com

Future research is likely to continue exploring the synergistic effects of this compound with other ingredients to enhance antimicrobial efficacy and skin benefits. google.com The trend towards "green" and "natural" cosmetics is also expected to drive further investigation into the sustainable production and formulation of this compound. personalcareinsights.commarketresearchintellect.com The global this compound market is projected to see significant growth, indicating a strong future for research and development in its applications, not only in cosmetics but also potentially in other industrial areas as a solvent and plasticizer. marketresearchintellect.comdataintelo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O2 B3431020 Decylene glycol CAS No. 87827-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-decane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSBDQINUMTIF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315788
Record name (2R)-1,2-Decanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87827-60-9
Record name (2R)-1,2-Decanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87827-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1,2-Decanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for Decylene Glycol

Established Synthetic Pathways for Decylene Glycol

Traditional methods for synthesizing this compound often involve multi-step processes starting from readily available hydrocarbon feedstocks. These pathways are well-documented and optimized for yield and purity.

Catalytic hydrogenation is a cornerstone of industrial organic synthesis and provides several routes to this compound. This method typically involves the reduction of a precursor compound containing oxygen functional groups using hydrogen gas in the presence of a metal catalyst.

One established route involves the hydrogenation of decanoic acid or its esters. deascal.com Another significant industrial process starts with the condensation of 2-ethylhexaldehyde and acetaldehyde (B116499) to form a decylene aldol (B89426). google.com This intermediate is then hydrogenated to yield the corresponding this compound. google.com The process involves filtering the catalyst and purifying the final product via fractional distillation under vacuum. google.com

Key parameters for this process are the choice of catalyst, temperature, and pressure, which are optimized to ensure high conversion rates and selectivity.

Table 1: Conditions for Catalytic Hydrogenation to this compound

Precursor Catalyst Pressure Temperature Reference
Decylene Aldol Active Nickel 700-900 psi (Superatmospheric) 20-60 °C google.com

This table is interactive. Click on the headers to sort.

The direct addition of two hydroxyl groups across the double bond of a decene derivative, typically 1-decene (B1663960), is a direct route to 1,2-decanediol (B1670173). This transformation can be accomplished using several methods, each with distinct stereochemical outcomes.

One common method involves the epoxidation of 1-decene to form 1-decene oxide, followed by acid-catalyzed hydrolysis. For instance, reacting 1-decene oxide with aqueous sulfuric acid in acetone (B3395972) yields 1,2-decanediol after neutralization and extraction. chemicalbook.com This two-step process results in anti-dihydroxylation, where the two hydroxyl groups are added to opposite faces of the original double bond. libretexts.org

Alternatively, syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.org These reagents react with the alkene to form a cyclic intermediate, which is then hydrolyzed to produce the vicinal diol with both hydroxyl groups on the same face. libretexts.org

Table 2: Comparison of Hydroxylation Reagents for 1-Decene

Reagent(s) Intermediate Stereochemical Outcome Reference
1. Peroxyacid (e.g., m-CPBA) 2. H₃O⁺ Epoxide (1-decene oxide) Anti-addition libretexts.org
OsO₄ followed by NaHSO₃/H₂O Osmate ester Syn-addition libretexts.org

This table provides a summary of common hydroxylation methods.

Multi-step synthesis involving oxidative cleavage is a versatile, albeit less direct, method for preparing glycols. wikipedia.org This approach involves breaking a carbon-carbon double bond in a larger alkene precursor to form two smaller molecules with carbonyl groups (aldehydes or ketones). These intermediates are then reduced to form the desired diol.

For the synthesis of 1,2-decanediol, a suitable precursor would be an alkene such as dodec-1-ene. Oxidative cleavage of dodec-1-ene using a reagent like ozone (O₃), followed by a reductive workup, would yield decanal (B1670006) and formaldehyde. The decanal could then be selectively α-hydroxylated and subsequently reduced to 1,2-decanediol.

Alternatively, warm, concentrated potassium permanganate can cleave an alkene to form carboxylic acids or ketones. wikipedia.org The resulting carboxylic acid can then be reduced to an alcohol. For example, the cleavage of a suitable C11 alkene could yield a C10 keto-acid, which could then be subjected to reduction steps to form 1,2-decanediol. These methods are powerful but often generate significant stoichiometric waste from the oxidizing and reducing agents.

As 1,2-decanediol contains a chiral center at the C-2 position, the synthesis of specific enantiomers ((R)- or (S)-1,2-decanediol) is of significant interest for certain applications. Stereoselective synthesis aims to produce a single stereoisomer with high purity.

One effective method is the stereospecific reduction of an enantiomerically pure precursor. For example, the reduction of (2S)-2-hydroxydecanoic acid using a powerful reducing agent like lithium aluminum tetrahydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) yields (S)-1,2-decanediol with high efficiency (92.4%).

Enzymatic catalysis offers another powerful route for asymmetric synthesis. rwth-aachen.de Enzymes, due to their inherent chirality, can catalyze reactions with high stereoselectivity under mild conditions. For instance, specific oxidoreductases can be used to reduce a hydroxy ketone precursor to a specific stereoisomer of the corresponding diol. rwth-aachen.de These biocatalytic methods are increasingly favored as they often align with green chemistry principles. acs.org

Novel and Emerging Synthetic Strategies for this compound

Modern synthetic chemistry is increasingly driven by the need for sustainability, efficiency, and reduced environmental impact. Research into the synthesis of this compound reflects this trend, with a focus on green chemistry principles.

The 12 Principles of Green Chemistry provide a framework for designing safer, more sustainable chemical processes. yale.edusigmaaldrich.com Several of these principles are being applied to the synthesis of this compound and other diols.

Use of Renewable Feedstocks : A key green strategy is to source starting materials from renewable resources. yale.edu 1-Decene, a primary precursor for this compound, can be produced from the hydrogenation of fatty acids derived from renewable vegetable oils. mdpi.com This bio-based route offers a sustainable alternative to petroleum-derived feedstocks.

Catalysis over Stoichiometric Reagents : Catalytic processes are inherently greener than stoichiometric ones because they reduce waste. yale.edu The catalytic hydrogenation google.com and catalytic hydroxylation routes are preferable to methods that use stoichiometric amounts of oxidizing agents (like KMnO₄) or reducing agents (like LiAlH₄), which generate large amounts of inorganic waste. acs.org Recent research has focused on developing efficient and recyclable catalysts, such as dioxomolybdenum(VI) complexes for oxidative cleavage, to further minimize environmental impact. dntb.gov.ua

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct hydroxylation of 1-decene has a higher atom economy than multi-step oxidative cleavage and reduction pathways, which involve the loss of atoms in byproducts.

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure minimizes energy consumption. sigmaaldrich.com Research into novel catalysts aims to lower the activation energy of reactions, allowing them to proceed under milder conditions than traditional high-pressure, high-temperature industrial processes. youtube.com

By embracing these principles, chemists are developing new synthetic routes to this compound that are not only efficient but also environmentally responsible.

Biomimetic and Chemoenzymatic Routes to Glycols (General relevance to this compound)

Modern synthetic chemistry is increasingly turning to nature for inspiration, leading to the development of biomimetic and chemoenzymatic routes for the production of glycols like this compound. These methods offer the potential for high selectivity and milder reaction conditions compared to traditional chemical processes.

Biomimetic Approaches: Biomimetic synthesis attempts to replicate the strategies that biological systems use to construct complex molecules. In the context of glycol synthesis, this often involves mimicking the action of monooxygenase and dioxygenase enzymes, which are responsible for the oxidation of hydrocarbons in nature. For instance, non-heme iron-dependent enzymes are known to catalyze the hydroxylation of aromatic substrates. nih.gov Research into non-heme iron enzyme mimics has demonstrated the potential for cis-dihydroxylation of alkenes. kcl.ac.uk These synthetic catalysts, inspired by the active sites of enzymes, can activate molecular oxygen or other oxidants to add two hydroxyl groups across a double bond, a key step in converting an alkene like 1-decene into this compound. nih.govkcl.ac.uk

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to create an efficient synthetic pathway. A prominent chemoenzymatic route to vicinal diols, including this compound, involves a two-step process:

Lipase-catalyzed epoxidation: In the first step, an alkene such as 1-decene is converted to its corresponding epoxide (1,2-epoxydecane). This is achieved through the use of a lipase (B570770), which catalyzes the formation of a peroxy acid from a carboxylic acid and an oxidant like hydrogen peroxide. The in-situ generated peroxy acid then epoxidizes the alkene. beilstein-journals.orgnih.govresearchgate.net Lipases are attractive biocatalysts for this purpose due to their operational stability and versatility. rsc.org

Epoxide hydrolysis: The resulting epoxide is then hydrolyzed to the corresponding diol. This step can be catalyzed by acids or other enzymes.

This chemoenzymatic strategy provides an environmentally more benign route to epoxides and subsequently to diols, operating under mild conditions. nih.gov The use of enzymes, particularly lipases, is a key area of development for more sustainable chemical production. mdpi.comnih.govnih.gov

Flow Chemistry Applications in Glycol Production (General relevance to this compound)

Flow chemistry, or continuous-flow synthesis, is a modern processing technology that is gaining traction as a powerful tool for chemical manufacturing. nih.govrsc.org Instead of traditional batch reactors, reactants are continuously pumped through a reactor system, allowing for precise control over reaction parameters and enhanced safety. rsc.org This technology is highly relevant to the production of glycols.

The synthesis of diols often involves highly exothermic reactions and the use of potentially hazardous reagents. Flow chemistry offers significant advantages in managing these challenges. For example, the chemoenzymatic epoxidation of alkenes, a key step in one of the synthesis routes for this compound, has been successfully implemented in a continuous flow process. beilstein-journals.orgnih.gov The use of an immobilized lipase in a packed-bed reactor allows for the continuous production of the epoxide intermediate. nih.gov

Furthermore, subsequent reactions such as hydrogenation to produce diols can also be performed efficiently and safely in continuous-flow systems. The enhanced mass transfer in microreactors can significantly reduce reaction times, for example, from hours in a batch process to mere minutes in a flow system. acs.org The precise control over temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities of the final diol product. acs.org

Key advantages of flow chemistry in glycol production include:

Enhanced Safety: Smaller reaction volumes and superior heat transfer capabilities minimize the risks associated with exothermic reactions and hazardous materials.

Improved Control and Reproducibility: Precise control over reaction parameters leads to more consistent product quality.

Faster Reactions: Increased mass and heat transfer rates can significantly accelerate reaction kinetics. acs.org

Scalability: Scaling up production is often simpler and more efficient than with batch processes.

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound (1,2-decanediol) can be achieved through two primary pathways starting from 1-decene: the dihydroxylation of the alkene or the epoxidation of the alkene followed by hydrolysis of the resulting epoxide.

The direct dihydroxylation of an alkene like 1-decene can be accomplished using reagents such as osmium tetroxide (OsO₄). The mechanism of this reaction is a concerted [3+2] cycloaddition of the osmium tetroxide to the alkene, which forms a cyclic osmate ester intermediate. wikipedia.orglibretexts.orgwikipedia.org This intermediate is then hydrolyzed to yield the vicinal diol. libretexts.orgorgosolver.com This process results in a syn-addition of the two hydroxyl groups, meaning they are added to the same face of the double bond. libretexts.orglibretexts.org To make the process catalytic due to the high cost and toxicity of osmium tetroxide, a co-oxidant is used to regenerate the OsO₄. wikipedia.orglibretexts.org The Sharpless asymmetric dihydroxylation is a well-known variation of this reaction that employs a chiral ligand to achieve high enantioselectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgmdpi.com

The second major pathway involves a two-step process:

Epoxidation of 1-decene: This first step involves the formation of 1,2-epoxydecane.

Acid-catalyzed hydrolysis of 1,2-epoxydecane: The epoxide ring is then opened through hydrolysis in the presence of an acid catalyst. The mechanism for this step begins with the protonation of the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack. askfilo.comkhanacademy.org A water molecule then acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring from the backside, leading to the opening of the ring. askfilo.comkhanacademy.org This Sₙ2-type attack results in an anti-dihydroxylation, where the two hydroxyl groups are on opposite faces of the original double bond. The reaction is regioselective, and for unsymmetrical epoxides, the nucleophilic attack generally occurs at the more substituted carbon under acidic conditions. unicamp.broberlin.eduunm.edu

Optimization of this compound Synthesis Parameters

The efficiency and yield of this compound synthesis are highly dependent on various reaction parameters. Optimization of these parameters is crucial for developing economically viable and sustainable production processes.

Catalyst Design and Performance in this compound Synthesis

The choice of catalyst is a critical factor in the synthesis of this compound. For the direct dihydroxylation of 1-decene, osmium-based catalysts are highly effective. wikipedia.org In the Sharpless asymmetric dihydroxylation, the catalyst system consists of osmium tetroxide and a chiral ligand, typically derived from cinchona alkaloids. alfa-chemistry.comorganic-chemistry.orgorganicreactions.org The design of the chiral ligand is paramount for achieving high enantioselectivity. organicreactions.orgresearchgate.net

In chemoenzymatic routes, the performance of the lipase catalyst in the epoxidation step is crucial. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are often preferred as they can be easily recovered and reused, which is advantageous for continuous processes. nih.gov

The table below summarizes the performance of different catalytic systems relevant to the synthesis of this compound.

Catalytic SystemReactionSubstrateYield (%)Notes
Osmium Tetroxide / NMODihydroxylationAlkenesHighStoichiometric oxidant (NMO) regenerates the osmium catalyst. wikipedia.org
AD-mix-βAsymmetric Dihydroxylationα,β-unsaturated esters89.9High enantiomeric excess (98% ee) was achieved. alfa-chemistry.com
Ammonium (B1175870) Caroate (in situ)Dihydroxylation1-decene70Gram-scale synthesis was demonstrated. rsc.org
Novozym® 435EpoxidationAlkenes97.6 - 99.5Continuous flow process with hydrogen peroxide as the oxidant. nih.gov
ATRT catalystEpoxide Hydrolysis1,2-Epoxydecane86Reaction in acetonitrile (B52724)/water at room temperature. chemicalbook.com

Solvent Effects on this compound Reaction Efficacy

The solvent system can significantly influence the efficacy of this compound synthesis. In chemoenzymatic epoxidation, the choice of solvent can affect the activity and stability of the lipase. Lipases are often used in organic solvents to shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.gov

For the dihydroxylation of hydrophobic substrates like 1-decene, the solvent system must facilitate the interaction of the nonpolar alkene with the often polar reagents. For instance, in the dihydroxylation of 1-decene using in situ generated ammonium caroate, the addition of acetonitrile was found to be necessary to overcome the hydrophobicity of the substrate. rsc.org In other cases, biphasic systems or the use of phase-transfer catalysts may be employed. The use of bio-based solvents is also an area of growing interest to improve the green credentials of the synthesis process. repositorioinstitucional.mx

The table below illustrates the effect of different solvents on a related reaction, the reductive alkylation of 1,2-propanediol, which can provide insights into solvent selection for diol synthesis. mdpi.com

SolventYield of Isopropoxypropanols (%)
1,4-Dioxane58.7
Tetrahydrofuran (THF)52.1
Diethyl ether49.3
Dibutyl ether33.8
Methyl tert-butyl ether (MTBE)29.5
No solvent15.1

Influence of Temperature and Pressure on this compound Yield

Temperature and pressure are fundamental parameters that control the rate and selectivity of chemical reactions. In the synthesis of this compound, these parameters must be carefully optimized.

For instance, in the oligomerization of 1-decene, a competing reaction, an increase in temperature generally leads to a higher conversion rate. mdpi.com However, very high temperatures can lead to side reactions and reduced selectivity for the desired product. In a study on the oligomerization of 1-decene, the conversion increased significantly when the temperature was raised from 423 K to 443 K, but further increases to 483 K did not change the maximum conversion. mdpi.comresearchgate.net

For the synthesis of diols via hydrogenation, both temperature and pressure play a crucial role. In a continuous-flow synthesis of a syn-2-amino-1,3-diol, the optimal conditions were found to be a temperature of 25 °C and a pressure of 10 bar. acs.org Higher pressures can increase the rate of hydrogenation but may also lead to over-reduction or other side reactions. The optimal temperature is often a compromise between achieving a sufficient reaction rate and preventing thermal degradation of the product or catalyst. researchgate.net

The following table shows the effect of temperature on the conversion of 1-decene in an oligomerization reaction over a HY zeolite catalyst, which demonstrates the general principle of temperature influence on reactions involving 1-decene. mdpi.com

Reaction Temperature (K)Reaction Time (min)1-Decene Conversion (%)
423150+58.5
443< 120~82
483< 120~82

Chemical Reactivity and Derivatization of Decylene Glycol

Fundamental Reaction Pathways of Decylene Glycol

The two hydroxyl groups in this compound allow it to undergo a range of reactions typical of alcohols, leading to the formation of diverse derivatives.

Esterification involves the reaction of this compound's hydroxyl groups with an acid or its derivative, such as an acid anhydride (B1165640) or acyl chloride, to form an ester. google.com This reaction is a cornerstone for producing various functional molecules.

One notable application is in the synthesis of biolubricants. For instance, the enzymatic esterification of 1,10-decanediol (B1670011) with 2-methylpentanoic acid, catalyzed by immobilized lipase (B570770) Lipozyme® 435, yields the novel diester decane-1,10-diyl bis(2-methylpentanoate). mdpi.com This reaction is typically conducted in a solvent-free medium at elevated temperatures, with optimal results achieved at 80°C. mdpi.com The use of a molar excess of the acid can improve the purity of the final product. mdpi.com

Another example is the esterification of a 1,3-decylene glycol with an aliphatic acid or anhydride, which can be catalyzed to produce esters like this compound diacetate. google.com These esters are valuable as high-boiling solvents and plasticizers. google.com Furthermore, the synthesis of 1,10-decanediol diacetate has been achieved from furfural (B47365) through a tandem benzoin (B196080) condensation and hydrodeoxygenation reaction, yielding the diacetate in high purity. rsc.org

The table below summarizes key aspects of this compound esterification reactions.

Reactant 1Reactant 2Catalyst/ConditionsProductApplication
1,10-Decanediol2-Methylpentanoic AcidLipozyme® 435, 80°CDecane-1,10-diyl bis(2-methylpentanoate)Biolubricant
1,3-Decylene GlycolAcetic AnhydrideEsterification catalystThis compound DiacetateSolvent, Plasticizer
Furoin (from Furfural)Acetic AcidSc(OTf)₃, Pd/C1,10-Decanediol DiacetateNot specified

This table illustrates various esterification reactions involving this compound and its isomers, highlighting the reactants, conditions, products, and their applications.

Etherification of this compound involves the reaction of one or both of its hydroxyl groups to form an ether linkage (R-O-R'). This can be achieved through various synthetic routes.

A significant application of etherification is in the synthesis of bioactive glycerol (B35011) ether lipids. For example, 1,10-decanediol can be converted to 1-bromo-decan-10-ol using a two-phase system of aqueous hydrobromic acid and toluene. preprints.org The remaining hydroxyl group is then protected, and the bromo-derivative is used in an alkyne alkylation reaction to form an ether linkage, ultimately leading to the synthesis of compounds like 1-O-(hexadec-11'-ynyl)-sn-glycerol. preprints.org

While direct etherification of diols can be challenging, studies on other diols like ethylene (B1197577) glycol have shown that polyesterethers can be formed under certain catalytic conditions. acs.org However, for longer-chain diols such as 1,10-decanediol, the formation of ethers is less favorable due to the low concentration of the necessary enol intermediate. acs.org

The following table outlines an example of a reaction sequence involving etherification of a this compound derivative.

Starting MaterialReagentsIntermediate ProductSubsequent ReactionsFinal Product
1,10-Decanediol48% aq. HBr, Toluene1-Bromo-decan-10-olProtection, Alkyne Alkylation, Deprotection1-O-(Hexadec-11'-ynyl)-sn-glycerol

This table details a multi-step synthesis where an ether linkage is formed from a 1,10-decanediol derivative.

The hydroxyl groups of this compound can be oxidized to form aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

A significant industrial application of the oxidation of 1,10-decanediol is the production of sebacic acid (1,10-decanedioic acid), a dicarboxylic acid used in the manufacturing of polyamides, polyesters, plasticizers, and lubricants. penpet.comatamanchemicals.com This oxidation process is one of several methods for synthesizing sebacic acid. penpet.comatamanchemicals.com

Furthermore, the oxidation of 1,10-decanediol can yield 1,10-decanedial. google.com The selective oxidation of one hydroxyl group in a protected form of 1,10-decanediol, such as 10-((tert-Butyldimethylsilyl)oxy)decan-1-ol, can lead to the formation of the corresponding aldehyde or ketone.

The table below presents examples of oxidation reactions of this compound.

ReactantOxidizing Agent/ConditionsProductSignificance
1,10-DecanediolNot specifiedSebacic AcidProduction of polyamides, polyesters
1,10-DecanediolNot specified1,10-DecanedialIntermediate for further synthesis
10-((tert-Butyldimethylsilyl)oxy)decan-1-olNot specified10-((tert-Butyldimethylsilyl)oxy)decanal/decanoneSelective functionalization

This table showcases the products and importance of various oxidation reactions of this compound and its derivatives.

The reduction of this compound is less common as the hydroxyl groups are already in a reduced state. However, derivatives of this compound can undergo reduction. For instance, this compound can be synthesized through the reduction of a corresponding 2-hydroxy acid. specialchem.com

A more relevant reduction pathway involves the conversion of other functional groups to this compound. A method for preparing 1,10-decanediol involves the epoxidation of 9-decenoates followed by a transfer hydrogenation step. google.com In this process, both the epoxy group and the ester group are reduced to hydroxyl groups under normal pressure, avoiding the need for high-pressure hydrogen. google.com Another route involves the hydrogenation of decanoic acid or its esters. deascal.com Additionally, decanediol sebacate (B1225510) wax ester can be reduced with hydrogen under high pressure and temperature in the presence of a hydrogenation catalyst to produce 1,10-decanediol. google.com

The following table summarizes different reduction pathways leading to this compound.

Starting MaterialReagents/ConditionsProductKey Feature
9,10-Epoxy decylatesTransition-metal catalyst, Hydrogen donor1,10-DecanediolAvoids high-pressure hydrogen
Decanoic acid or its estersHydrogenationThis compoundHigh-purity product
Decanediol sebacate wax esterHydrogen, Hydrogenation catalyst, 10.0-20.0 MPa1,10-DecanediolHigh yield (up to 95%)

This table highlights various starting materials and conditions for the synthesis of this compound via reduction reactions.

The long carbon chain of this compound allows for the possibility of intramolecular cyclization reactions, though these are less common than for shorter-chain diols. Intramolecular cyclization can occur during polymerization processes. researchgate.net For example, in certain polymerization reactions, intramolecular cyclization can lead to the formation of "dead" cyclic oligomers. researchgate.net

More specifically, the intramolecular aldol (B89426) condensation of 1,10-decanedial, which can be obtained from the oxidation of 1,10-decanediol, can lead to cyclic products. google.com Additionally, acid-catalyzed intramolecular cyclization of derivatives of 1,10-decanediol is a key step in the synthesis of some complex molecules like muscone. google.com

The table below provides an overview of cyclization reactions involving this compound derivatives.

ReactantReaction TypeProduct Type
1,10-DecanedialIntramolecular Aldol CondensationCyclic ketones
Hydroxyacetal derivative of 1,10-decanediolAcid-catalyzed Intramolecular CyclizationBicyclic dihydropyran
During polymerizationIntramolecular cyclizationCyclic oligomers

This table outlines different types of cyclization reactions involving derivatives of this compound.

Functionalization Strategies for this compound

Functionalization of this compound involves modifying one or both of its hydroxyl groups to introduce new functional moieties, thereby altering its chemical and physical properties. A common strategy is the use of protecting groups to allow for selective reaction at one of the hydroxyl sites.

For example, 1,10-decanediol can be reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of sodium hydride to yield 10-((tert-butyldimethylsilyl)oxy)decan-1-ol. This mono-protected derivative allows for selective reactions, such as oxidation, on the unprotected hydroxyl group.

Another functionalization approach is derivatization for analytical purposes. For instance, diols like this compound can be derivatized with benzoyl chloride to improve their detection in liquid chromatography. researchgate.net

The table below summarizes key functionalization strategies for this compound.

StrategyReagentProductPurpose
Selective Protectiontert-Butyldimethylsilyl chloride (TBDMSCl), Sodium Hydride10-((tert-Butyldimethylsilyl)oxy)decan-1-olEnables selective reaction at one hydroxyl group
Analytical DerivatizationBenzoyl ChlorideBenzoyl-derivatized this compoundEnhances detection in liquid chromatography

This table highlights different strategies for the functionalization of this compound for synthetic and analytical applications.

Halogenation of this compound

The hydroxyl groups of this compound can be substituted with halogens through reactions with appropriate halogenating agents. For instance, the use of thionyl chloride or phosphorus tribromide can convert 1,2-decanediol (B1670173) into 1,2-dichlorodecane (B1622756) or 1,2-dibromodecane, respectively. Similarly, the bromination of 1,10-decanediol yields 1,10-dibromodecane, and reaction with thionyl chloride produces 1,10-dichlorodecane. wikipedia.org

ReactantReagentProduct
1,2-DecanediolThionyl chloride1,2-Dichlorodecane
1,2-DecanediolPhosphorus tribromide1,2-Dibromodecane
1,10-DecanediolBromine1,10-Dibromodecane
1,10-DecanediolThionyl chloride1,10-Dichlorodecane

Amination of this compound Derivatives

The conversion of diols to diamines is a significant chemical transformation. Research has demonstrated the direct amination of 1,2-diols using ammonia (B1221849) in the presence of a ruthenium catalyst. In a study involving various 1,2-diols, 1,2-decanediol underwent quantitative conversion when reacted with ammonia at 150°C, yielding a mixture of pyrazine (B50134) isomers. acs.org Another approach involves the double amination of terminal diols. For example, 1,10-decanediol can be quantitatively aminated to produce the corresponding terminal diamine, a valuable precursor for polyamides. rsc.org This reaction can be performed at a preparative scale, yielding the diamine in significant quantities. rsc.org

ReactantReagent/CatalystTemperatureProductYieldReference
1,2-DecanediolAmmonia, Ruthenium Catalyst150°CMixture of pyrazine isomersQuantitative acs.org
1,10-DecanediolNot specifiedNot specifiedTerminal diamine70% (isolated) rsc.org

Glycosylation of this compound (General relevance to diols)

Glycosylation is a critical reaction for synthesizing complex carbohydrates. While specific studies on this compound are limited, the principles of diol glycosylation are broadly applicable. The regioselectivity of glycosylation in diols is a key challenge. Catalyst-controlled methods have been developed to achieve site-selective glycosylation. For instance, boronic acid catalysts have been used for the diastereoselective desymmetric 1,2-cis-glycosylation of meso-diols. nih.gov Similarly, diboron (B99234) catalysts can facilitate α-selective glycosylation of trans-diols. nih.gov The regioselectivity can be influenced by the presence of neighboring groups capable of forming hydrogen bonds with the target hydroxyl group. rsc.org Research on mannose and glucose-derived diols with free hydroxyls at the 4- and 6-positions has shown that the functionalization of the 3-hydroxyl group strongly dictates the regioselectivity of glycosylation. thieme-connect.com

Formation of this compound Polymers and Oligomers

This compound serves as a valuable monomer in the synthesis of various polymers and oligomers, contributing to the development of materials with tailored properties.

Polycondensation Reactions Involving this compound

Polycondensation is a primary method for incorporating this compound into polymer chains. Bio-based polyesters have been synthesized from 1,10-decanediol and various dicarboxylic acids, such as dimethyl terephthalate (B1205515) and 2,5-furandicarboxylic acid, through melt polycondensation. researchgate.netresearchgate.netpsu.edu These reactions can produce high molecular weight polyesters. researchgate.netpsu.edu For example, poly(decylene-2,5-furanoate) (PDeF) was synthesized using a two-step melt polycondensation method, yielding a fast-crystallizing polyester (B1180765). psu.edu Another study describes the synthesis of self-catalyzed poly(ortho-esters) through the acid-catalyzed condensation of 3,9-diethylidene-2,4,8,10-tetraoxaspiro(5,5)undecane with a mixture of decanediol and decanediol-lactate. nih.gov Dehydrogenative/dehydrative coupling reactions of diols have also been investigated, where α,ω-diols like 1,10-decanediol lead to the formation of polyesters. acs.org

MonomersPolymerization MethodResulting PolymerReference
1,10-Decanediol, Dimethyl terephthalateMelt PolycondensationPoly(decylene terephthalate) researchgate.netresearchgate.net
1,10-Decanediol, Dimethyl 2,5-furandicarboxylateMelt PolycondensationPoly(decylene-2,5-furanoate) psu.edu
Decanediol, Decanediol-lactate, 3,9-diethylidene-2,4,8,10-tetraoxaspiro(5,5)undecaneAcid-catalyzed CondensationPoly(ortho-ester) nih.gov
1,10-DecanediolDehydrogenative/dehydrative couplingPolyester acs.org

Copolymerization with this compound Monomers

This compound is utilized as a comonomer to modify the properties of existing polymers. Branched poly(butylene succinate) (PBS) copolymers have been synthesized through the esterification and condensation polymerization of 1,4-butanediol, succinic acid, and 1,2-decanediol. researchgate.netresearchgate.net The introduction of 1,2-decanediol as a branching comonomer allows for the tuning of thermal, crystallization, and mechanical properties of PBS. researchgate.net Increasing the content of the 1,2-decene succinate (B1194679) units in these copolymers leads to a decrease in glass transition temperature, melting point, and tensile strength, while significantly improving the elongation at break. researchgate.netresearchgate.net In another example, poly(butylene-co-decylene terephthalate) (PBDT) copolyesters were synthesized using bio-based 1,10-decanediol as an initiator in a green cascade polycondensation-coupling ring-opening polymerization method. researchgate.net

Polymer SystemComonomerEffect of CopolymerizationReference
Poly(butylene succinate) (PBS)1,2-DecanediolDecreased crystallinity, T_g, T_m; Increased elongation at break researchgate.netresearchgate.net
Poly(butylene terephthalate) (PBT)1,10-DecanediolDecreased T_g, T_m, modulus; Increased toughness researchgate.net

Block Copolymer Architectures Featuring this compound Units (General relevance to glycols)

Diols, including by extension this compound, are instrumental in creating complex block copolymer architectures. Polycarbonate diols can act as macroinitiators for the ring-opening polymerization of monomers like rac-lactide, leading to the formation of ABA-type block copolymers. rsc.orgrsc.orgchemrxiv.org This strategy allows for good control over molecular weight and results in narrow dispersities. chemrxiv.org Amphiphilic block copolymers can also be synthesized using diols. For example, hydroxyl-terminated polymers (diols) produced via transesterification can be used to obtain block copolymers. scielo.br The architecture of these copolymers, whether linear or more complex like brush or star-shaped, significantly influences their self-assembly and final properties. polimi.itacs.org The combination of different polymerization techniques, such as ring-opening polymerization (ROP) and atom transfer radical polymerization (ATRP), allows for the synthesis of a variety of block copolymer architectures based on diol-containing segments. polimi.it

Role of this compound as a Synthetic Intermediate

This compound, also known as 1,2-decanediol, is a versatile synthetic intermediate valued for its bifunctional nature, containing both a primary and a secondary hydroxyl group. This structure allows it to participate in a variety of chemical reactions, making it a useful component in the synthesis of more complex molecules and materials. Industrially, it serves as an intermediate in the production of chemicals for paints, coatings, lubricants, and adhesives. dataintelo.com Its low toxicity and high biodegradability also make it a desirable choice in manufacturing processes that are increasingly focused on environmental sustainability. dataintelo.com

Precursor in Fine Chemical Synthesis

In the realm of fine chemicals, this compound serves as a key starting material. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and this compound's reactivity makes it an ideal precursor. echemi.com It is used in the custom synthesis of various organic compounds where its 10-carbon backbone and dual hydroxyl groups can be chemically modified to create molecules with specific desired properties. echemi.com

The industrial production of this compound itself typically involves the catalytic oxidation of the corresponding alkene oxide or the reduction of 2-hydroxydecanoic acid. specialchem.comadonisdrug.com This availability allows for its use as a foundational molecule in multi-step synthetic processes. Companies specializing in fine chemicals often list 1,2-decanediol as a commercially available building block for contract research and custom synthesis projects, highlighting its importance in this sector. echemi.com

Building Block for Complex Organic Molecules

As a building block, the hydroxyl groups of this compound are the primary sites of reaction. These groups can undergo oxidation, reduction, and substitution reactions to yield a variety of derivatives. For instance, oxidation of 1,2-decanediol can form 1,2-decanedione, a diketone, using oxidizing agents like potassium permanganate (B83412). Conversely, reduction with a strong reducing agent such as lithium aluminum hydride can convert it to decane.

The hydroxyl groups can also be substituted, for example, by reacting with halogenating agents like thionyl chloride or phosphorus tribromide to produce 1,2-dichlorodecane or 1,2-dibromodecane, respectively. These reactions demonstrate its utility in introducing a ten-carbon aliphatic chain into more complex molecular architectures.

Chemical Reactions of this compound
Reaction TypeReagent(s)Major ProductReference
OxidationPotassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)1,2-Decanedione
ReductionLithium aluminum hydride (LiAlH₄)Decane
Substitution (Halogenation)Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)1,2-Dichlorodecane or 1,2-Dibromodecane

Intermediate in Polymer Chemistry

This compound and its isomers, such as 1,10-decanediol, function as monomers in polymer chemistry, specifically in the synthesis of polyesters and polyurethanes. The two hydroxyl groups can react with difunctional carboxylic acids (or their derivatives) or isocyanates in condensation polymerization reactions to form long polymer chains.

Research has demonstrated the synthesis of bio-based polyesters using long-chain diols. For example, poly(decylene-2,5-furanoate) (PDeF), an eco-friendly polyester, has been synthesized using 1,10-decanediol and 2,5-furan dicarboxylic acid through a two-step melt polycondensation method. psu.edu Similarly, other studies have focused on creating bio-based polyesters like poly(decamethylene terephthalate) (PDT) from 1,10-decanediol and dimethyl terephthalate. researchgate.net These polyesters are often semi-crystalline materials whose properties can be tailored by the choice of monomers. psu.eduresearchgate.net While these specific examples utilize the 1,10-isomer, the fundamental reactivity of the diol functional group is the key to its role as a polymer intermediate. The use of diols like this compound allows for the creation of polymers with specific characteristics, such as increased flexibility and adjustable elasticity, imparted by the long aliphatic chain. researchgate.netdntb.gov.ua

Examples of Polyesters Synthesized from Decane Diols
Polymer NameAbbreviationMonomersReference
Poly(decylene-2,5-furanoate)PDeF1,10-Decanediol, 2,5-Furan dicarboxylic acid psu.edu
Poly(decamethylene terephthalate)PDT1,10-Decanediol, Dimethyl terephthalate researchgate.net
Poly(decylene terephthalate-co-decylene furandicarboxylate)PDTF1,10-Decanediol, Dimethyl terephthalate, Dimethyl 2,5-furandicarboxylate researchgate.net

Spectroscopic and Advanced Analytical Characterization of Decylene Glycol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Decylene Glycol Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms within the molecule.

For 1,2-decanediol (B1670173) , the NMR spectra are consistent with a structure where two hydroxyl groups are located on adjacent carbon atoms. nih.gov In a typical ¹H NMR spectrum, distinct signals corresponding to the protons on the carbon atoms bearing the hydroxyl groups (CH(OH) and CH₂(OH)) are observed, in addition to the signals from the alkyl chain. chemicalbook.com The ¹³C NMR spectrum further corroborates this structure by showing unique chemical shifts for the two carbons attached to the oxygen atoms. nih.govrsc.org

For 1,10-decanediol (B1670011) , the molecule is symmetrical, with hydroxyl groups at both ends of the ten-carbon chain. nih.gov This symmetry is reflected in its NMR spectra. The ¹H NMR spectrum shows a characteristic triplet for the protons on the two terminal -CH₂OH groups. chemicalbook.com The ¹³C NMR spectrum is also simplified due to the molecule's symmetry. nih.gov

Detailed spectral data for the isomers are available from various sources, including public databases and chemical suppliers. nih.govchemicalbook.comrsc.orgnih.govchemicalbook.com

Table 1: Representative NMR Data for this compound Isomers This table is generated based on typical expected values and data from public spectral databases.

Isomer Technique Nucleus Chemical Shift (ppm) Multiplicity Assignment
1,2-Decanediol NMR ¹H ~3.6 Multiplet -CH(OH)-
¹H ~3.4, ~3.5 Multiplet -CH₂(OH)
¹H ~0.88 Triplet -CH₃
¹³C ~74 CH -C H(OH)-
¹³C ~67 CH₂ -C H₂(OH)
¹³C ~14 CH₃ -C H₃
1,10-Decanediol NMR ¹H ~3.63 Triplet -CH₂OH
¹H ~1.56 Quintet -CH₂CH ₂OH
¹H ~1.2-1.4 Multiplet -(CH₂)₆-
¹³C ~63 CH₂ -C H₂OH
¹³C ~33 CH₂ -CH₂C H₂OH

Mass Spectrometry (MS) Applications for this compound Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, often coupled with Gas Chromatography (GC-MS) for the analysis of complex mixtures. nih.govnih.gov

The electron ionization (EI) mass spectrum of 1,10-decanediol shows a molecular ion peak (M⁺) at m/z 174, corresponding to its molecular weight. massbank.eumassbank.eu The fragmentation pattern includes characteristic peaks resulting from the loss of water and cleavage of the carbon chain. massbank.eu Prominent peaks can be observed at m/z values such as 56, 31, 42, 68, and 55. nih.gov

For 1,2-decanediol , GC-MS analysis also reveals a molecular ion and a distinct fragmentation pattern that helps differentiate it from other isomers. nih.govnist.gov The NIST Mass Spectrometry Data Center lists key peaks for 1,2-decanediol. nih.gov

Table 2: Key Mass Spectrometry Peaks (m/z) for this compound Isomers (Electron Ionization) Data sourced from the MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center. nih.govnih.gov

Isomer Top Peak (m/z) 2nd Highest (m/z) 3rd Highest (m/z) 4th Highest (m/z) 5th Highest (m/z)
1,10-Decanediol 56 31 42 68 55

| 1,2-Decanediol | 69 | 55 | 83 | - | - |

Infrared (IR) and Raman Spectroscopy for this compound Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. up.ac.zasepscience.com

The IR spectra of both 1,2-decanediol and 1,10-decanediol are characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. nih.govnih.govnist.gov The presence of hydrogen bonding influences the shape and position of this band. Strong absorptions corresponding to C-H stretching vibrations of the alkyl chain are observed in the 2800-3000 cm⁻¹ region. researchgate.net The C-O stretching vibrations typically appear in the 1000-1200 cm⁻¹ range. researchgate.net Various techniques like Attenuated Total Reflectance (ATR)-IR and Fourier Transform Infrared (FTIR) spectroscopy have been used to obtain these spectra. nih.govnih.gov

Raman spectroscopy provides complementary information. up.ac.za For instance, the synthesis of a derivative from 1,10-decanediol has been monitored using Raman spectroscopy. uib.no Public databases also indicate the availability of FT-Raman spectral data for 1,10-decanediol. nih.gov

Table 3: Characteristic Infrared Absorption Bands for this compound This table is generated based on typical values for alkanediols.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch 3200 - 3600 Strong, Broad Hydroxyl (-OH)
C-H Stretch 2850 - 3000 Strong Alkyl (-CH₂, -CH₃)

X-ray Crystallography for this compound Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

For 1,10-decanediol , which is a solid at room temperature, crystal structure data is available. nih.gov Studies have investigated its crystalline structure, sometimes in comparison with other long-chain α,ω-alkanediols. mdpi.com These studies reveal details about molecular packing, hydrogen bonding patterns, and conformation in the solid state. mdpi.comacs.org For example, even-numbered 1,ω-alkanediols like 1,10-decanediol crystallize into a structure with layers in a herringbone arrangement, where interlayer hydrogen bonds create zigzag chains. mdpi.com

For 1,2-decanediol , detailed single-crystal X-ray diffraction data is less commonly reported in publicly accessible databases. However, techniques like small-angle X-ray scattering (SAXS) have been used to study the incorporation of 1,2-alkanediols, including 1,2-decanediol, into lamellar structures. researchgate.net

Chromatographic Techniques for this compound Purity and Isomer Separation

Chromatography is essential for assessing the purity of this compound and for separating its various isomers.

Gas chromatography (GC) is widely used for the analysis of volatile compounds like this compound and its derivatives. It is a primary method for determining the purity of commercial samples of 1,10-decanediol and 1,2-decanediol. nist.gov The separation of optical isomers of related diols has been achieved using GC with a chiral stationary phase. core.ac.uk

The Kovats retention index, a relative measure of retention time, is a useful parameter in GC. For 1,2-decanediol, a standard non-polar Kovats retention index of 1419 has been reported. nih.gov For 1,10-decanediol, reported values are around 1518 and 1524.1. nih.gov Studies have also examined the vaporization enthalpies of α,ω-alkanediols, including 1,10-decanediol, using correlation gas chromatography. researchgate.net

Table 4: Gas Chromatography Data for this compound Isomers

Isomer Parameter Value Column Type
1,2-Decanediol Kovats Retention Index 1419 Standard Non-Polar

| 1,10-Decanediol | Kovats Retention Index | 1518, 1524.1 | Standard Non-Polar |

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis and separation of this compound isomers, particularly for less volatile derivatives or when isomer separation is challenging by GC. rsc.org

A reverse-phase (RP) HPLC method has been described for the analysis of 1,10-decanediol . This method utilizes a C18-based column (Newcrom R1) with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. nist.gov HPLC is also a crucial technique for the separation of chiral compounds, and various strategies exist for developing methods for optical isomers. hplc.today

Advanced Hyphenated Techniques for this compound Characterization

Advanced hyphenated analytical techniques, which couple two or more analytical methods, are indispensable for the comprehensive characterization of this compound (also known as 1,2-decanediol) in complex matrices. youtube.com These techniques provide enhanced sensitivity, selectivity, and structural elucidation capabilities compared to standalone methods. youtube.comresearchgate.net The most prominent hyphenated techniques employed for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). semanticscholar.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. semanticscholar.orgresearchgate.net In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. mdpi.com

Key Findings from GC-MS Analysis:

Identification in Various Matrices: GC-MS has been successfully used to identify this compound in a variety of sample types, including cosmetic formulations and biological samples. scribd.comnih.gov For instance, it has been identified as a volatile organic compound in saliva, with potential applications in disease biomarker research. semanticscholar.orgmdpi.comnih.gov

Purity Assessment: The purity of this compound can be accurately determined using GC, with methods demonstrating high sensitivity and precision. vwr.com

Mass Spectral Data: The National Institute of Standards and Technology (NIST) provides reference mass spectral data for 1,2-decanediol, which is crucial for its unambiguous identification. nih.govnist.govnist.gov

Interactive Data Table: NIST GC-MS Data for 1,2-Decanediol nih.gov

PropertyValue
NIST Number341136
Librarymainlib
Total Peaks68
m/z Top Peak69
m/z 2nd Highest55

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem version (LC-MS/MS) are powerful tools for analyzing less volatile and thermally labile compounds, and for complex mixtures where high sensitivity is required. uco.esresearchgate.netresearchgate.net In LC-MS, the separation is based on the compound's interaction with the stationary and mobile phases in a liquid chromatography column. The eluent is then introduced into the mass spectrometer for detection and identification. mdpi.comsintef.noacs.org

Key Findings from LC-MS and LC-MS/MS Analysis:

Analysis in Complex Biological Fluids: LC-MS/MS has been utilized for the analysis of samples containing 1,2-decanediol in complex biological matrices like urine. uco.es In such studies, 1,2-decanediol has been used as a component of supramolecular solvents for the extraction of other analytes, demonstrating its utility in advanced sample preparation techniques. uco.esresearchgate.net

Metabolomic Studies: LC-MS is a key platform in metabolomics research, where it can be used to identify and quantify a wide range of metabolites, including diols like this compound, in biological systems. semanticscholar.org

High-Throughput Screening: The coupling of LC-MS/MS with techniques like supramolecular solvent-based extraction allows for high-throughput screening of various compounds in complex samples. uco.es

Interactive Data Table: Application of 1,2-Decanediol in an LC-MS/MS Method uco.es

ApplicationTechniqueMatrixFinding
Doping Drug AnalysisSUPRAS-LC-MS/MSUrine1,2-Decanediol used in the formation of supramolecular solvents (SUPRAS) for sample treatment.

Other hyphenated techniques, such as comprehensive two-dimensional liquid chromatography (LCxLC) coupled with mass spectrometry, offer even greater separation power for extremely complex samples, though specific applications for this compound are less commonly reported. researchgate.net

Theoretical and Computational Studies on Decylene Glycol

Quantum Chemical Calculations for Decylene Glycol Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure of this compound. These calculations provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Detailed research has explored the electronic properties of 1,2-alkanediols in various contexts. For instance, quantum chemistry calculations have been used alongside experimental methods to understand the hydrogen bonding characteristics of binary fluid systems containing 1,2-alkanediols and formamides. researchgate.net Such studies analyze how the electronic structure influences the macroscopic properties of these mixtures. researchgate.net

A significant area of investigation involves the interaction of this compound with inorganic surfaces. DFT calculations have been used to study the adsorption of 1,2-decanediol (B1670173) onto the anatase TiO₂ (101) surface, which is crucial for applications in organic-inorganic hybrid materials. psu.edu These calculations reveal that for an aliphatic diol like this compound, a non-dissociative bidentate adsorption (where the molecule binds to the surface through two points of contact without breaking its own bonds) is energetically more favorable than a dissociative mechanism. psu.edu This finding is notable because dissociative anchoring is more common for many other types of molecules. psu.edu The stability of this non-dissociative state is enhanced by the formation of hydrogen bonds between the hydroxyl groups of the diol and the oxygen atoms on the TiO₂ surface. psu.edu

Quantum chemical methods are also used to calculate a range of molecular descriptors that predict the reactivity of aliphatic compounds. ias.ac.in While not always performed specifically on this compound in the cited literature, the methodologies are directly applicable. These descriptors provide a quantitative basis for understanding the molecule's electronic character. ias.ac.in

Electronic Property DescriptorDescriptionRelevance to this compound
HOMO (Highest Occupied Molecular Orbital) Energy The energy of the outermost electron-containing orbital. Related to the ability to donate electrons.Indicates the molecule's potential to act as an electron donor in reactions or interactions.
LUMO (Lowest Unoccupied Molecular Orbital) Energy The energy of the first vacant orbital. Related to the ability to accept electrons.Determines the molecule's susceptibility to nucleophilic attack and its ability to act as an electron acceptor. ias.ac.in
Ionization Potential (I) The minimum energy required to remove an electron from the molecule.A fundamental measure of the molecule's stability and resistance to oxidation.
Electron Affinity (A) The energy released when an electron is added to the molecule.Indicates the molecule's capacity to accept an electron and become an anion.
Electronegativity (χ) The tendency of the molecule to attract electrons.Provides insight into the polarity of bonds and the nature of intermolecular forces.

This table is generated based on established principles of quantum chemical descriptors and their general applicability to organic molecules like this compound.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a dynamic picture of how this compound behaves and interacts with its environment.

MD simulations have been utilized to study systems containing 1,2-alkanediols to understand their interactions at a microscopic level. researchgate.net For example, simulations have been performed on binary liquid systems of 1,2-alkanediols and formamides to explore how variations in molecular structure and composition affect hydrogen bonding networks. researchgate.net Another study used MD simulations to evaluate the folding of different 1,2-alkanediols, providing insight into their molecular flexibility and preferred structures in solution. researcher.life

In the context of material science, MD simulations complement quantum chemical calculations. For instance, the study of 1,2-decanediol adsorption on a TiO₂ surface involved DFT calculations to determine stable structures and binding energies, which can then be used as a starting point for MD simulations to explore the dynamics of the molecule on the surface under different conditions. psu.edu The optimized structure of the 1,2-decanediol molecule itself is a prerequisite for such simulations. psu.edu

Simulation SystemFocus of StudyKey Findings
1,2-Alkanediols in Binary Fluids Hydrogen bonding and system characteristics.Interactions are complex, involving three different functional groups that influence the fluid's properties. researchgate.net
Folding of 1,2-Alkanediols Conformational changes and molecular folding.Provides insights into the dynamic behavior and structural preferences of the alkane chain. researcher.life
1,2-Decanediol on TiO₂ Surface Adsorption mechanism and stability.Helps visualize the dynamic stability of the non-dissociative binding state predicted by DFT. psu.edu

This table summarizes findings from molecular dynamics studies on systems containing 1,2-alkanediols.

Conformational Analysis of this compound Isomers

Conformational analysis involves the study of the different three-dimensional arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For 1,2-diols like this compound, the relative orientation of the two hydroxyl (-OH) groups is a key determinant of conformational stability.

While extensive studies focusing specifically on this compound are not prevalent in the provided search results, the principles are well-established from research on smaller 1,2-diols like ethane-1,2-diol and propane-1,2-diol. researchgate.net A curious and important finding for these molecules is that the gauche conformation, where the hydroxyl groups are 60 degrees apart when viewed down the carbon-carbon bond, is often more stable than the anti conformation (180 degrees apart). pearson.com This preference is attributed to the formation of a stabilizing intramolecular hydrogen bond between the two hydroxyl groups in the gauche arrangement. researchgate.netpearson.com This interaction counteracts the expected steric hindrance. pearson.com

The long alkyl chain of this compound introduces additional complexity due to the many possible conformations of the chain itself. However, the fundamental interaction between the vicinal diol groups remains a dominant factor in determining the local conformation around the C1-C2 bond. The stability of these conformers influences the molecule's physical properties and its reactivity.

ConformerDihedral Angle (HO-C-C-OH)Key FeatureRelative Stability
Anti ~180°Hydroxyl groups are farthest apart, minimizing steric repulsion.Less stable in 1,2-diols due to the absence of intramolecular hydrogen bonding. pearson.com
Gauche ~60°Proximity of hydroxyl groups allows for intramolecular hydrogen bonding.More stable in 1,2-diols, as the H-bond provides significant stabilization. researchgate.netpearson.com

This table illustrates the general conformational preferences for 1,2-diols, which are applicable to this compound.

Reaction Pathway Modeling for this compound Transformations

Computational modeling is instrumental in understanding the mechanisms of chemical reactions involving this compound. It allows researchers to map out reaction pathways, identify transition states, and predict the most likely products.

A significant transformation studied for 1,2-decanediol is its deoxydehydration (DODH) to produce 1-decene (B1663960). scispace.comrsc.org This reaction is of interest for converting biomass-derived polyols into valuable olefins. rsc.org Reaction pathway modeling helps to elucidate the role of various catalysts, such as those based on rhenium (Re) and molybdenum (Mo). scispace.comresearchgate.net For example, with rhenium catalysts, the proposed mechanism involves the formation of a Re(V)-diolate intermediate. researchgate.net The reaction is stereospecific, suggesting a concerted mechanism. rsc.org

Another modeled transformation is the dehydrogenative coupling of 1,2-diols with ammonia (B1221849) to synthesize pyrazine (B50134) derivatives, catalyzed by ruthenium (Ru) pincer complexes. nih.gov For 1,2-decanediol, this reaction quantitatively yields a mixture of 2,5- and 2,6-dioctylpyrazine. nih.gov The proposed pathway involves the initial dehydrogenation of the diol to form a dicarbonyl intermediate, which then reacts with ammonia. nih.gov

Formic acid has also been shown to mediate the deoxygenation of 1,2-decanediol to 1-decene. escholarship.org Mechanistic studies, supported by modeling, suggest the reaction proceeds through a cyclic carbocation intermediate (a 1,3-dioxolan-2-ylium ion), which is a highly stereospecific process. escholarship.org

Reaction TypeReactantsCatalyst/ReagentProduct(s)
Deoxydehydration (DODH) 1,2-DecanediolRhenium or Molybdenum complexes, Reductant1-Decene scispace.comrsc.org
Dehydrogenative Coupling 1,2-Decanediol, AmmoniaRuthenium pincer complex2,5- and 2,6-dioctylpyrazine nih.gov
Didehydroxylation 1,2-DecanediolFormic Acid1-Decene escholarship.org

This table summarizes computationally and experimentally studied transformations of this compound.

Ligand-Decylene Glycol Binding Affinity Predictions (in non-biological contexts)

Predicting the binding affinity between a ligand and a substrate is a cornerstone of molecular design, extending beyond biological systems into materials science and catalysis. Binding affinity quantifies the strength of the non-covalent interaction between two molecules. sartorius.com In a non-biological context, this can refer to the binding of this compound to a catalyst, a surface, or another molecule in a mixture.

A prime example is the computational study of 1,2-decanediol binding to a titanium dioxide (TiO₂) surface, which is relevant for creating functionalized nanomaterials. psu.edu Using DFT, researchers can predict the binding affinity by calculating the adsorption energy (Eads), which is the energy released upon binding. A more negative (larger) Eads value indicates stronger binding. In this specific study, the non-dissociative bidentate binding of 1,2-decanediol to the TiO₂ surface was found to be the most stable, with a calculated adsorption energy of -1.87 eV per molecule. psu.edu This strong interaction is attributed to the formation of two Ti-O bonds and four stabilizing hydrogen bonds between the molecule and the surface. psu.edu

These computational predictions are vital for screening materials and understanding the fundamental forces that govern adhesion and surface modification. They allow for the rational design of hybrid materials by predicting which molecular structures will bind most effectively to a given substrate.

LigandSubstrateComputational MethodPredicted Binding Energy (Eads)
1,2-DecanediolAnatase TiO₂ (101) SurfaceDensity Functional Theory (DFT)-1.87 eV / molecule psu.edu

This table presents data on the predicted binding affinity of this compound in a specific non-biological context.

Environmental Fate and Chemical Degradation of Decylene Glycol

Abiotic Degradation Pathways of Decylene Glycol

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For this compound, these pathways are primarily driven by light, water, and atmospheric oxidants.

Direct photolytic degradation, where a molecule is broken down by absorbing light, is not considered a significant pathway for this compound. Based on its chemical structure, which lacks chromophores that absorb ultraviolet light in the environmentally relevant spectrum (>290 nm), meaningful direct UV absorption is not expected. cir-safety.org

However, this compound can be subject to indirect photolysis. This process involves the degradation of the compound by highly reactive species, such as hydroxyl radicals (•OH), which are generated photochemically in the environment. etasr.com For instance, the presence of substances like hydrogen peroxide (H₂O₂) in water can lead to the formation of hydroxyl radicals upon exposure to UV-C light. mdpi.com These radicals can then react with and degrade glycol compounds. etasr.commdpi.com Studies on analogous compounds like diethylene glycol (DEG) and ethylene (B1197577) glycol (EG) show that they are effectively degraded through such indirect photo-oxidation processes. etasr.commdpi.com The conversion of 1,2-diols into aldehydes can also be induced by the photolysis of specific catalysts, demonstrating a potential, though specific, photolytic pathway. nih.gov

This compound, as a diol, is chemically stable and does not undergo hydrolysis. However, derivatives of this compound, such as esters formed with organic acids, can be susceptible to hydrolytic cleavage. google.com The stability of these derivatives against hydrolysis can vary significantly based on their specific chemical structure. google.com For example, certain complex derivatives have been noted for their high stability against hydrolytic effects. google.com In the context of other glycol derivatives, high stability can be defined by a very low rate of hydrolysis under physiological conditions. epo.org The hydrolysis of ester derivatives would yield the parent this compound and the corresponding organic acid. google.com

Oxidative degradation is a primary pathway for the transformation of glycols in the environment. This compound is susceptible to attack by strong environmental oxidants, particularly hydroxyl radicals (•OH). nih.gov These radicals can be formed from the decomposition of ozone in water or through advanced oxidation processes like the Fenton reaction. nih.gov

Studies on similar glycols provide insight into this process. The oxidation of diethylene glycol (DEG) and triethylene glycol (TEG) has been shown to effectively break down the molecules into smaller, more oxidized compounds. nih.govntnu.no The reaction with ozone, for example, proceeds primarily through the generation of hydroxyl radicals. nih.gov The degradation process can lead to the formation of various byproducts, including smaller aldehydes and carboxylic acids, with the specific products and reaction rates depending on factors like temperature and the concentration of the oxidant. nih.govntnu.no While this compound may exhibit some resistance to oxidation compared to other substances like sebum, this pathway remains a critical component of its environmental degradation. cosmeticsandtoiletries.comcosmeticsandtoiletries.com

Transformation Products of this compound Degradation

The degradation of this compound results in the formation of various transformation products, primarily through oxidative pathways. Based on studies of analogous short-chain and long-chain glycols, the breakdown of the ten-carbon backbone of this compound is expected to yield a mixture of smaller, more oxidized molecules. nih.govntnu.no

The major products from the ozonation of diethylene glycol included aldehydes like glycolaldehyde, glyoxal, and formaldehyde, as well as several carboxylic acids such as acetic, formic, and oxalic acids. nih.gov Similarly, the oxidative degradation of triethylene glycol produced formic acid, acetic acid, smaller glycols, and aldehydes. ntnu.no Catalytic deoxydehydration, a specific chemical process, has been shown to convert 1,2-decanediol (B1670173) into 1-decene (B1663960). royalsocietypublishing.org

The following table summarizes the potential transformation products based on degradation pathways observed for analogous compounds.

Degradation PathwayPotential Transformation ProductsReference CompoundCitation
Ozonation / Hydroxyl Radical AttackFormaldehyde, Acetaldehyde (B116499), Glycolaldehyde, GlyoxalDiethylene Glycol nih.gov
Ozonation / Hydroxyl Radical AttackFormic Acid, Acetic Acid, Oxalic Acid, Glyoxylic AcidDiethylene Glycol nih.gov
Oxidative DegradationFormic Acid, Acetic Acid, Smaller GlycolsTriethylene Glycol ntnu.no
Catalytic Deoxydehydration1-Decene1,2-Decanediol royalsocietypublishing.org

Analytical Monitoring of this compound in Environmental Matrices (excluding biological)

Monitoring the concentration of this compound and its isomers in environmental samples such as soil and water requires sensitive and specific analytical methods. The primary technique for this purpose is gas chromatography (GC). nih.govepa.gov

A specific method for determining the isomer 1,9-decanediol in soil involves ultrasonic extraction with methanol, followed by analysis using a gas chromatograph equipped with a flame ionization detector (FID). epa.gov Optimization of this method included adjusting the liquid-to-solid ratio, duration of ultrasonic extraction, and the temperature parameters of the GC inlet, detector, and column heating program. epa.gov For general analysis of glycols in environmental samples, GC is the predominant technique, often coupled with mass spectrometry (MS) for definitive identification. nih.govnih.gov

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is another valuable tool, particularly for quantifying the more polar acidic degradation products that may form during environmental transformation. ntnu.no

The table below outlines key aspects of analytical methods used for monitoring this compound and related compounds in environmental matrices.

Analytical TechniqueMatrixSample PreparationDetectorTarget Compound(s)Citation
Gas Chromatography (GC)SoilUltrasonic extraction with methanolFlame Ionization Detector (FID)1,9-Decanediol epa.gov
Gas Chromatography (GC)Water, AirDirect injection or extractionFlame Ionization Detector (FID), Mass Spectrometry (MS)Ethylene Glycol nih.gov
Gas Chromatography (GC)GeneralSolvent extractionFlame Ionization Detector (FID)Glycols ntnu.no
High-Performance Liquid Chromatography (HPLC)GeneralDirect injection or extractionUltraviolet (UV)Acidic degradation products ntnu.no
Gas Chromatography-Mass Spectrometry (GC-MS)GeneralExtraction and derivatizationMass Spectrometer (MS)Diols and derivatives nih.gov

Advanced Research Applications of Decylene Glycol in Materials Science and Engineering

Decylene Glycol in Polymer Synthesis and Modification

The bifunctional nature of this compound, specifically 1,10-decanediol (B1670011), makes it a crucial building block in the synthesis of polymers like polyurethanes and polyesters. chemimpex.comchemimpex.com Its incorporation into polymer chains can impart desirable properties such as flexibility and durability. chemimpex.com

This compound, particularly 1,10-decanediol, serves as a diol component in the production of polyurethanes. chemimpex.comboadge.com Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol. tsijournals.commdpi.com The inclusion of 1,10-decanediol in the polymer backbone contributes to the flexibility of the resulting polyurethane material. chemimpex.com Research has also explored the use of modified decylene glycols, such as 1H,1H,10H,10H-perfluor-1,10-decanediol (PFD), as a chain extender in polyurethane synthesis to create novel biodegradable materials with long-segment fluorinated chains. researchgate.net In some formulations, this compound monoesters, which have a secondary hydroxyl group, are used. Their reactivity is comparable to that of the polyester (B1180765) or polyether polyol, which allows for their incorporation with minimal polymer chain termination. google.com

This compound, specifically 1,10-decanediol, is a recognized intermediate in the manufacturing of polyesters. chemimpex.comgantrade.comcorvay-specialty.com It is used as a monomer in combination with dicarboxylic acids or their derivatives to create polyesters with specific properties. researchgate.netresearchgate.net For instance, bio-based polyesters have been synthesized from 1,10-decanediol and dimethyl terephthalate (B1205515) (DMT) or 2,6-naphthalene dicarboxylic acid (NDCA). researchgate.net The resulting poly(decamethylene terephthalate) (PDT) and poly(decamethylene 2,6-naphthalate) (PDN) are semi-crystalline polymers. researchgate.net

Research has shown that the length of the diol chain influences the type of polymer formed. While diols with fewer carbons tend to form polyesterethers, α,ω-diols with longer carbon chains like 1,10-decanediol lead to the formation of polyesters. chemrxiv.org The synthesis of poly(decylene-2,5-furanoate) (PDeF), a bio-based polyester from 2,5-furan dicarboxylic acid and 1,10-decanediol, has been achieved through a two-step melt polycondensation method. psu.edu This demonstrates the potential for creating sustainable polymers.

In the realm of polyethers, the homopolymerization of various aliphatic diols, including 1,10-decanediol, has been investigated using non-eutectic acid-base catalysts to produce the corresponding polyethers. umons.ac.be

Table 1: Examples of Polyester Formulations Incorporating 1,10-Decanediol

Diacid/DerivativeResulting PolyesterReference
Dimethyl terephthalate (DMT)Poly(decamethylene terephthalate) (PDT) researchgate.net
2,6-Naphthalene dicarboxylic acid (NDCA)Poly(decamethylene 2,6-naphthalate) (PDN) researchgate.net
2,5-Furan dicarboxylic acidPoly(decylene-2,5-furanoate) (PDeF) psu.edu
Dimethyl 2,5-furandicarboxylate (DMFD) & Dimethyl terephthalate (DMT)Poly(decylene terephthalate-co-decylene furandicarboxylate) (PDTFs) researchgate.net

While direct research on this compound for surface modification is limited, the principles of using glycols, particularly polyethylene (B3416737) glycol (PEG), for surface modification are well-established. biochempeg.com This process alters the surface properties of a material, such as its hydrophilicity and biocompatibility. biochempeg.com PEG grafting is a common technique used to create antifouling surfaces. biochempeg.com The general concept involves attaching the glycol chains to the material's surface, which can create a barrier to prevent the adhesion of substances like proteins. researchgate.net Given its diol functionality, this compound derivatives could potentially be used in similar surface modification applications, although specific research in this area is not widely documented.

This compound as a Component in Solvents and Chemical Process Aids

This compound is recognized for its utility as a solvent and an intermediate in various chemical syntheses. dataintelo.com It is considered a multifunctional humectant and solvent with good moisturizing properties. ulprospector.com Its amphiphilic nature, stemming from its ten-carbon chain and two hydroxyl groups, allows it to act as a solvent for other ingredients, which can improve the stability and texture of formulations. myskinrecipes.comtiiips.com

In industrial applications, this compound is used as a solvent and as an intermediate in chemical synthesis. dataintelo.com Esters derived from this compound, such as this compound diacetate, have been identified as valuable high-boiling solvents and plasticizers for use in lacquers and other coating compositions. google.com The synthesis of these esters typically involves the hydrogenation of a corresponding aldol (B89426) followed by esterification. google.com

Nanomaterial Synthesis and Functionalization Using this compound (General relevance to glycols)

Glycols, such as ethylene (B1197577) glycol, are widely used in the synthesis of nanoparticles, acting as both a solvent and a reducing agent. researchgate.netmdpi.commdpi.comacs.org In a typical polyol synthesis, a metal precursor is reduced in a glycol medium, often at elevated temperatures, to form nanoparticles. mdpi.com The glycol can also serve as a stabilizing agent, preventing the aggregation of the newly formed nanoparticles. researchgate.net For instance, ethylene glycol is used in the surfactant-free synthesis of gold nanoparticles under alkaline conditions. mdpi.com

While specific research detailing the use of this compound in nanoparticle synthesis is not prevalent, its structural similarity to other glycols suggests potential applicability. Its higher boiling point compared to shorter-chain glycols could offer advantages in syntheses requiring higher temperatures. The dual hydroxyl groups could also play a role in the reduction of metal salts and the stabilization of the resulting nanoparticles, analogous to the function of ethylene glycol. researchgate.netmdpi.com

This compound in Lubricant Formulations (Focus on chemical properties and synthesis)

This compound, specifically 1,10-decanediol, is a precursor in the synthesis of branched esters that have applications as biolubricant additives. mdpi.comnih.govresearchgate.net These esters are valued for their ability to remain liquid over a broad temperature range, a crucial property for lubricants operating in cold environments. mdpi.comnih.govresearchgate.net

A notable example is the enzymatic synthesis of decane-1,10-diyl bis(2-methylpentanoate) (DDBMP). mdpi.comnih.gov This novel diester is produced through the esterification of 2-methylpentanoic acid with 1,10-decanediol. mdpi.comnih.gov The synthesis is often carried out in a solvent-free medium using an immobilized lipase (B570770) as a biocatalyst. mdpi.comnih.gov Research has focused on optimizing reaction conditions, such as temperature and substrate molar ratios, to achieve high conversion rates and product purity. mdpi.comnih.gov The resulting DDBMP has been shown to possess a high viscosity index, indicating its suitability for use as a biolubricant at extreme temperatures. mdpi.comnih.govresearchgate.net

Table 2: Synthesis of a Biolubricant from 1,10-Decanediol

Reactant 1Reactant 2ProductCatalystKey FindingReference
1,10-Decanediol (DD)2-Methylpentanoic acid (MPA)Decane-1,10-diyl bis(2-methylpentanoate) (DDBMP)Immobilized lipase (Lipozyme® 435)Optimal synthesis at 80°C; product has a high viscosity index of 210. mdpi.comnih.govresearchgate.net

Q & A

Q. What are the key physicochemical properties of decylene glycol that influence its behavior in experimental systems?

this compound's physicochemical properties, such as solubility in polar/nonpolar solvents, viscosity, and hygroscopicity, are critical for designing formulations. Its amphiphilic nature (due to a 10-carbon chain and hydroxyl groups) enables surfactant-like behavior, facilitating interactions with lipids or proteins. Structural analogs like caprylyl glucoside (C8 alkyl chain) exhibit reduced hydrophobicity compared to this compound (C10), impacting micelle formation and stability . Researchers should characterize these properties using techniques like differential scanning calorimetry (thermal behavior) and tensiometry (surface activity).

Q. What synthetic methodologies are recommended for laboratory-scale preparation of this compound?

this compound is typically synthesized via acid- or enzyme-catalyzed condensation of glucose with decyl alcohol. Reaction optimization includes controlling water removal to drive equilibrium and using catalysts like p-toluenesulfonic acid. Purification involves fractional distillation or column chromatography to isolate the desired product from unreacted precursors. Analytical validation via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures structural fidelity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) with refractive index detection or gas chromatography-mass spectrometry (GC-MS) are standard for quantification. Sample preparation often requires protein precipitation (e.g., using acetonitrile) or solid-phase extraction to isolate this compound from interfering compounds. Method validation should assess linearity, limit of detection (LOD), and recovery rates, as outlined in EPA and NIOSH guidelines for glycol analysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported cytotoxicity data for this compound across in vitro studies?

Discrepancies often arise from variations in cell lines, exposure durations, or impurity profiles. To resolve these, standardize experimental conditions (e.g., use primary human keratinocytes for dermatological studies) and validate compound purity via HPLC. Dose-response curves and comparative studies with structurally similar glycols (e.g., hexylene glycol) can contextualize toxicity thresholds. Meta-analyses of existing data should account for batch-to-batch variability in commercial reagents .

Q. What experimental strategies are effective for studying this compound's interaction with lipid bilayers in membrane permeability assays?

Fluorescence anisotropy and dye-leakage assays using liposomes (e.g., phosphatidylcholine-based) can quantify membrane disruption. Control experiments with cholesterol-modified bilayers assess specificity. Advanced techniques like cryo-electron microscopy (cryo-EM) visualize structural changes in membranes. Statistical modeling (e.g., molecular dynamics simulations) predicts binding affinities and kinetic parameters .

Q. How does this compound's carbon chain length affect its surfactant efficacy compared to shorter-chain alkyl glucosides?

The C10 chain enhances hydrophobic interactions, lowering critical micelle concentration (CMC) and improving emulsification efficiency compared to C8 (caprylyl glucoside) or C12 (lauryl glucoside) derivatives. Researchers should compare CMC values using conductivity measurements and evaluate emulsification stability under varying pH and ionic strength. Synergistic effects with co-surfactants (e.g., polysorbates) can further optimize performance .

Methodological Considerations

  • Data Validation : Cross-reference findings with orthogonal methods (e.g., corroborate GC-MS results with NMR) to minimize analytical bias .
  • Experimental Design : Include negative controls (e.g., solvent-only treatments) and replicate experiments (n ≥ 3) to ensure reproducibility .
  • Literature Review : Prioritize studies adhering to OECD guidelines for chemical safety assessments to ensure methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.